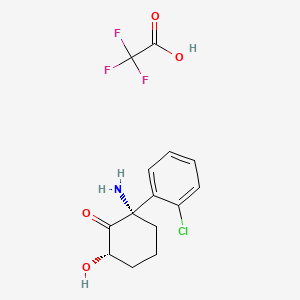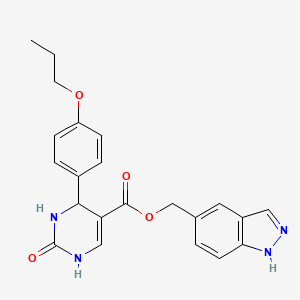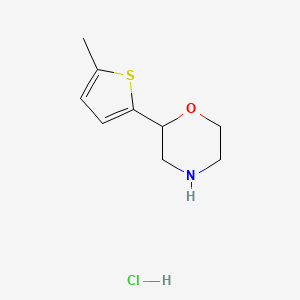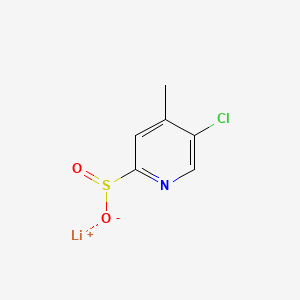![molecular formula C17H28F3N3O3 B6605143 N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid CAS No. 2241145-50-4](/img/structure/B6605143.png)
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid is a complex organic compound that combines the unique structural features of adamantane and guanidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while guanidine is a functional group with significant biological activity. The trifluoroacetic acid component enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine typically involves the reaction of adamantan-2-ylmethylamine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’'-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N’'-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’'-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine involves its interaction with specific molecular targets such as enzymes or receptors. The adamantane moiety provides structural rigidity, allowing the compound to fit precisely into the active sites of target proteins. The guanidine group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
N’'-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine stands out due to its unique combination of adamantane and guanidine, providing both structural stability and biological activity. The addition of trifluoroacetic acid further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-adamantylmethyl)-1-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O.C2HF3O2/c1-19-3-2-17-15(16)18-9-14-12-5-10-4-11(7-12)8-13(14)6-10;3-2(4,5)1(6)7/h10-14H,2-9H2,1H3,(H3,16,17,18);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXIIGPYPWMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)
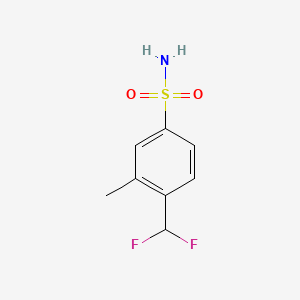
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
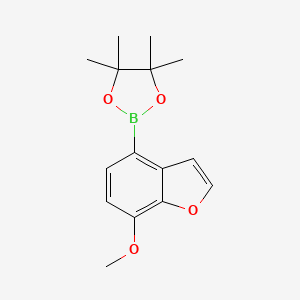
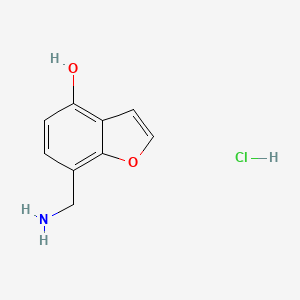
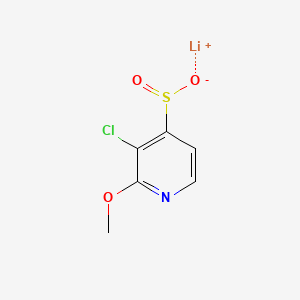
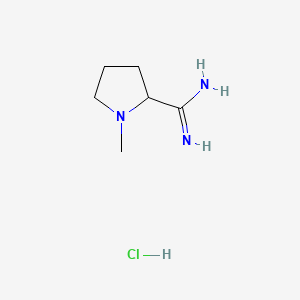
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
